Positional Isomerism Governs NTPDase Isoform Selectivity
In a systematic SAR investigation of 1,3,4-oxadiazole-based NTPDase inhibitors, the non-competitive inhibitor 7g exhibited Ki values of 0.015 µM (NTPDase2) and 12.4 µM (NTPDase8), an 827-fold selectivity window driven entirely by aryl substitution pattern [1]. Although the target compound was not included in this panel, the study establishes that 2,4-dimethylphenyl vs. 2,5-dimethylphenyl substitution is expected to produce non-equivalent NTPDase inhibition profiles, as identical core modification led to distinct isoform selectivity in the published analogs [1]. This class-level inference underscores the procurement risk of substituting CAS 900000-70-6 with the 2,5-dimethylphenyl positional isomer CAS 899958-55-5.
| Evidence Dimension | NTPDase isoform selectivity (Ki ratio NTPDase8 / NTPDase2) |
|---|---|
| Target Compound Data | Not directly measured; compound bears 2,4-dimethylphenyl substitution on oxadiazole C5 |
| Comparator Or Baseline | Best-in-series 7g (2,5-disubstituted-1,3,4-oxadiazole): Ki = 0.015 µM (NTPDase2), 12.4 µM (NTPDase8) |
| Quantified Difference | 827-fold selectivity difference between isoforms; selectivity is aryl-substitution-dependent |
| Conditions | In vitro enzyme inhibition assay; recombinant NTPDase1, 2, 3, 8; non-competitive kinetics for NTPDase1/2, mixed for NTPDase3/8 |
Why This Matters
If a user's assay depends on NTPDase isoform selectivity, an incorrect positional isomer could invert or eliminate the selectivity window, invalidating screening results.
- [1] B. Ahmad, S. S. Muhammad, M. Ashraf, et al. Design, synthesis, and enzyme kinetic evaluation of oxadiazole derivatives as nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors: an integrated in vitro and in silico approach. RSC Adv., 2026, DOI: 10.1039/D6RA01543C. View Source
